(5Z)-3-ethyl-5-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Overview
Description
The compound (5Z)-3-ethyl-5-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
is a drug-like molecule with the molecular formula C19H19N3O5S . It is characterized by the presence of a thiazolidinone ring, a chromene derivative, and a pyrazole ring .
Synthesis Analysis
The synthesis of similar compounds involves the use of Thiourea and chloroethylacetate to synthesize Thiazolidinone. The Chromene derivative is synthesized by the Vilsmeier-Hack reaction using substituted Hydroxy Benzoic Acid . The initially synthesized Thiazolidinone and Chromene derivative are then condensed using alcohol as a solvent .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry . The presence of phosphorus and sulfur atoms can change the planarity of the parent compound .Chemical Reactions Analysis
The chemical reactions involving this compound can be studied using density functional theory (DFT) calculations . The electronic parameter and dipole moment of these compounds in the ground state can be theoretically analyzed by computing HOMO and LUMO pictures .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using DFT calculations . Various spectroscopic and quantum chemical parameters can be evaluated. Besides, absorption energies, oscillator strength, and electronic transitions of molecules can be derived at TD-DFT/CAM-B3LYP/6-311++G (d,p) computations .Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazoles, have been found to possess diverse biological activities
Mode of Action
It’s known that the compound undergoes various inter- and intra-molecular reactions . The compound’s interaction with its targets likely involves a series of complex biochemical reactions, which could lead to changes in cellular processes.
Biochemical Pathways
Compounds with similar structures have been found to suppress prostaglandin biosynthesis from arachidonic acid by inhibiting the enzyme prostaglandin endoperoxidase, also known as cyclooxygenase and 5-lipoxygenase . These enzymes catalyze the rate-limiting steps in the biosynthesis of prostaglandins and leukotrienes, respectively .
Result of Action
Compounds with similar structures have been found to inhibit proliferation, migration, and invasion of certain cell lines, induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo .
Properties
IUPAC Name |
(5Z)-3-ethyl-5-[[3-(2-oxochromen-3-yl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O3S2/c1-2-26-22(28)20(32-24(26)31)13-16-14-27(17-9-4-3-5-10-17)25-21(16)18-12-15-8-6-7-11-19(15)30-23(18)29/h3-14H,2H2,1H3/b20-13- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAMRCQHVIVKWRQ-MOSHPQCFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CN(N=C2C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5)SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CN(N=C2C3=CC4=CC=CC=C4OC3=O)C5=CC=CC=C5)/SC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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